5-Chloro-1,2,4-thiadiazol-3-amine
Overview
Description
5-Chloro-1,2,4-thiadiazol-3-amine is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
5-Chloro-1,2,4-thiadiazol-3-amine is a derivative of thiadiazole, a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets . These compounds exert a broad spectrum of biological activities, including anticancer effects . .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to various biological activities, including anticancer effects .
Biochemical Pathways
It is known that thiadiazole derivatives can affect various biochemical pathways due to their ability to interact with biological targets .
Pharmacokinetics
It is known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature , which could potentially influence their bioavailability.
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, including anticancer effects .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-1,2,4-thiadiazol-3-amine can be synthesized through several methods. One common synthetic route involves the reaction of thiosemicarbazide with chloroacetic acid in the presence of phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Products: Various substituted thiadiazole derivatives, depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidation states of the thiadiazole ring, leading to compounds with varying properties.
Scientific Research Applications
5-Chloro-1,2,4-thiadiazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Agriculture: The compound and its derivatives are investigated for their potential use as pesticides and herbicides.
Material Science: Thiadiazole derivatives are explored for their use in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-thiadiazol-2-amine: Similar structure but with a phenyl group instead of a chlorine atom.
5-Methyl-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of chlorine.
Uniqueness
5-Chloro-1,2,4-thiadiazol-3-amine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives.
Properties
IUPAC Name |
5-chloro-1,2,4-thiadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3S/c3-1-5-2(4)6-7-1/h(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTFDFKYEZGUFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312752 | |
Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50988-13-1 | |
Record name | 50988-13-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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